![molecular formula C20H11N3O4S2 B6489361 3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 862976-69-0](/img/structure/B6489361.png)
3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Description
3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H11N3O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one is 421.01909819 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Findings : In an in vitro study, a combined X-ray/SK2 treatment (using X-ray radiation and AB00684773-01) demonstrated significant anti-proliferative effects on oral cancer cells (Ca9-22 and CAL 27). Compared to normal cells, oral cancer cells showed lower viability under this treatment, indicating its potential as a therapeutic agent .
- Mechanisms : The treatment induced apoptosis, oxidative stress, and DNA damage in oral cancer cells, leading to reduced cell viability .
- Role in X-ray Sensitivity : AB00684773-01 enhances the sensitivity of oral cancer cells to X-ray radiation. This property could be valuable in improving the effectiveness of radiotherapy .
- Selective Effects : AB00684773-01 exhibits stronger antiproliferative effects on oral cancer cells compared to normal cells. This selectivity is promising for targeted therapy .
- Annexin V-Monitored Apoptosis : The X-ray/SK2 treatment led to increased apoptosis in oral cancer cells. AB00684773-01 played a role in promoting programmed cell death, which is crucial for cancer treatment .
- SubG1 and G2/M Changes : Oral cancer cells treated with X-ray/SK2 showed alterations in cell cycle phases, particularly subG1 and G2/M. These changes contribute to the antiproliferative effects .
- Impact on Cellular Homeostasis : AB00684773-01-induced oxidative stress and DNA damage contribute to its antiproliferative effects. These mechanisms disrupt cancer cell survival pathways .
Anti-Oral Cancer Effects
Radiosensitization
Antiproliferative Activity
Apoptosis Induction
Cell Cycle Alterations
Oxidative Stress and DNA Damage
properties
IUPAC Name |
3-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S2/c24-18-11(5-10-3-1-2-4-14(10)27-18)13-8-28-19(22-13)23-20-21-12-6-15-16(26-9-25-15)7-17(12)29-20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFGCZBAZGJBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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